molecular formula C12H10F6O2 B14011064 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane CAS No. 25056-11-5

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane

Katalognummer: B14011064
CAS-Nummer: 25056-11-5
Molekulargewicht: 300.20 g/mol
InChI-Schlüssel: HTMSTOLBWPERED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and an oxirane ring makes it a valuable compound in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane typically involves the reaction of hexafluoroacetone with phenylmagnesium bromide, followed by epoxidation. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetophenone, while reduction can produce hexafluoroisopropanol.

Wissenschaftliche Forschungsanwendungen

2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and fluorinated groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the oxirane ring.

    Hexafluoroacetone: Another fluorinated compound used in similar chemical reactions.

Uniqueness

The presence of both hexafluoro groups and an oxirane ring in 2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane makes it unique compared to other fluorinated compounds

Eigenschaften

CAS-Nummer

25056-11-5

Molekularformel

C12H10F6O2

Molekulargewicht

300.20 g/mol

IUPAC-Name

2-[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C12H10F6O2/c13-11(14,15)10(12(16,17)18,20-7-9-6-19-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI-Schlüssel

HTMSTOLBWPERED-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.